7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[2,3-d]pyrimidine ring, a benzyl group, and a carboxamide group . These types of compounds are often found in pharmaceuticals and could have various biological activities.
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. For example, the benzyl group could undergo free radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, it would likely be soluble in organic solvents due to its complex structure and multiple functional groups .Scientific Research Applications
Synthesis and Characterization
Research in the field has led to the development of novel synthetic routes and methodologies for creating complex heterocyclic compounds. For example, one study explored the synthesis of novel benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, which were then evaluated for their anti-inflammatory and analgesic properties. This work illustrates the intricate processes involved in constructing such molecules and evaluating their biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Evaluation
Another aspect of research involves the biological evaluation of synthesized compounds. For instance, a study on pyrazolopyrimidines derivatives investigated their anticancer and anti-5-lipoxygenase activities. This highlights the potential therapeutic applications of such compounds in treating diseases and understanding their mechanism of action (Rahmouni et al., 2016).
Molecular Modifications and Properties
Research also delves into the structural modifications of these compounds and their impact on supramolecular aggregation and conformational features. For instance, a study on thiazolopyrimidines provided insights into how different substituents affect the compound's molecular interactions and packing features, which could influence its biological activity and material properties (Nagarajaiah & Begum, 2014).
Catalytic and Synthetic Applications
Furthermore, research into the catalytic applications of pyridodipyrimidines has revealed their potential as NAD(P)+ models, facilitating the oxidation of alcohols under neutral conditions. This demonstrates the utility of such compounds in synthetic chemistry and their role in mimicking biological redox processes (Yoneda, Yamato, & Ono, 1981).
Mechanism of Action
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-25-20-17(21(29)26(2)22(25)30)12-18(27(20)14-15-8-4-3-5-9-15)19(28)24-13-16-10-6-7-11-23-16/h3-12H,13-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMBXPLJGSIKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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